molecular formula C10H16ClNO2 B12729668 Etilefrine hydrochloride, (R)- CAS No. 95670-88-5

Etilefrine hydrochloride, (R)-

Cat. No.: B12729668
CAS No.: 95670-88-5
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-PPHPATTJSA-N
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Preparation Methods

The preparation of etilefrine hydrochloride involves several steps:

    Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent, stirred, and dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

    Reduction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolved. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The catalytic hydrogenation reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and a temperature of 30-40°C.

Chemical Reactions Analysis

Etilefrine hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: As mentioned in the preparation methods, etilefrine hydrochloride undergoes catalytic hydrogenation.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include hydrogen for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Etilefrine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Etilefrine hydrochloride is compared with other sympathomimetic amines such as phenylephrine, epinephrine, and norepinephrine. While all these compounds act on adrenergic receptors, etilefrine hydrochloride has a higher affinity for β1 receptors, making it more effective in increasing cardiac output and stroke volume . Phenylephrine primarily acts on α1 receptors, leading to vasoconstriction without significantly affecting cardiac output. Epinephrine and norepinephrine act on both α and β receptors but have different affinities and effects on the cardiovascular system.

Properties

CAS No.

95670-88-5

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m0./s1

InChI Key

KTNROWWHOBZQGK-PPHPATTJSA-N

Isomeric SMILES

CCNC[C@@H](C1=CC(=CC=C1)O)O.Cl

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

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